2-(4-Bromophenyl)-2-methylpropanenitrile

Overview

Description

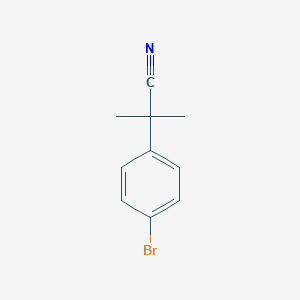

2-(4-Bromophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a nitrile group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

4-Bromophenylacetic Acid: Similar structure but with an acetic acid group instead of a nitrile group.

4-Bromophenylsulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue.

4-Bromophenylthiourea: Contains a thiourea group instead of a nitrile group

Uniqueness

2-(4-Bromophenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

2-(4-Bromophenyl)-2-methylpropanenitrile, with the molecular formula C₁₀H₁₀BrN, is an organic compound characterized by a bromophenyl group attached to a nitrile functional group. This compound is notable for its potential applications in various chemical syntheses and biological studies, although specific biological activity data remains limited.

Chemical Structure and Properties

The structure of this compound includes:

- A brominated aromatic ring (4-bromophenyl)

- A nitrile functional group (-C≡N)

- A branched alkyl chain (2-methylpropanenitrile)

This unique combination may confer distinct chemical reactivity and biological properties compared to its analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 220.10 g/mol |

| State at Room Temperature | Liquid |

| Safety Information | Harmful if swallowed or inhaled |

Related Compounds and Biological Implications

While direct studies on this compound are sparse, examining related compounds can provide insights into potential biological activities:

- Structural Analogues : Compounds that share structural similarities may exhibit comparable biological activities. For instance, nitriles in general have been studied for their roles in various biological processes, including as intermediates in drug synthesis.

- Potential Applications : Given its structure, this compound may be explored for applications in pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(3-Bromophenyl)-2-methylpropanenitrile | C₁₀H₁₀BrN | Similar structure but different bromine position |

| 3-(4-Bromophenyl)-3-methylbutyronitrile | C₁₁H₁₂BrN | Longer carbon chain, different branching |

| 4-(Bromophenyl)acetonitrile | C₉H₈BrN | Contains an acetonitrile group instead of propanenitrile |

Insights from Related Research

Research on similar nitriles has indicated various biological activities, including:

- Antimicrobial Properties : Some nitriles have shown effectiveness against bacterial strains.

- Cytotoxic Effects : Certain compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized?

Basic

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A plausible route is the reaction of 4-bromophenylacetonitrile with methyl iodide under basic conditions (e.g., KOH in DMF), followed by purification via column chromatography . Optimization includes:

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Q. How can structural characterization of this compound be performed to resolve discrepancies in CAS registry data?

Basic

Structural confirmation is critical given conflicting CAS numbers (e.g., 101184-73-0 vs. 15442-91-8 ). Recommended methods:

- NMR spectroscopy : Compare H and C spectra with published data for analogous bromophenyl nitriles .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 224.10 (CHBrN) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals and refine using SHELXL .

Q. What experimental strategies are effective for analyzing the reactivity of the nitrile group in this compound?

Advanced

The nitrile group’s reactivity can be studied via:

- Hydrolysis : React with HSO/HO to form carboxylic acids; monitor kinetics via FTIR or H NMR .

- Cycloaddition : Perform Huisgen reactions with azides under click chemistry conditions (Cu catalyst) to form triazoles .

- Reduction : Use LiAlH to generate primary amines; quantify yields via GC-MS .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Basic

Solubility data is often absent in literature (e.g., ). To determine experimentally:

- Gravimetric analysis : Dissolve known masses in solvents (e.g., DCM, EtOH) at 25°C; filter and weigh undissolved residue.

- UV-Vis spectroscopy : Measure absorbance of saturated solutions at λ ~270 nm (aromatic π→π) .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Advanced

- Molecular docking : Use AutoDock Vina to simulate binding with targets like kinases or GPCRs, leveraging bromophenyl’s hydrophobic interactions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites using Gaussian 16 .

- ADMET prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., CYP450 inhibition) .

Q. How can synthetic impurities in this compound be identified and mitigated?

Advanced

- HPLC-MS : Use C18 columns (ACN/HO gradient) to separate impurities; identify via fragmentation patterns .

- Byproduct analysis : Common impurities include de-brominated derivatives (monitor via Br isotope patterns in MS) .

- Process optimization : Reduce alkylation side reactions via slow addition of methylating agents .

Q. What crystallographic techniques are recommended for determining the three-dimensional conformation of this compound?

Advanced

- Single-crystal XRD : Collect data at 100 K using Mo-Kα radiation; refine with SHELXL-2018 .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···Br contacts) using CrystalExplorer .

Q. How does the electronic effect of the bromine substituent influence the compound’s spectroscopic properties?

Basic

- UV-Vis : Bromine’s inductive effect red-shifts absorbance due to increased conjugation (λ ~280 nm) .

- NMR : Deshielding of adjacent protons (e.g., para-H) observed as downfield shifts in H spectra .

Q. Methodological Notes

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABJLFKRJWUXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440012 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-73-0 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.